molecular formula C10H10O2 B2377312 4-Oxo-2,3,4,5-tetrahidro-1-benzoxepina CAS No. 21503-01-5

4-Oxo-2,3,4,5-tetrahidro-1-benzoxepina

Número de catálogo: B2377312
Número CAS: 21503-01-5
Peso molecular: 162.188
Clave InChI: MFXIYXBEEPNZRP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,3,4,5-Tetrahydro-1-benzoxepin-4-one is a heterocyclic compound with the molecular formula C10H10O2. It is characterized by a seven-membered ring containing both oxygen and carbon atoms.

Aplicaciones Científicas De Investigación

2,3,4,5-Tetrahydro-1-benzoxepin-4-one has several applications in scientific research:

Análisis Bioquímico

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-tetrahydro-1-benzoxepin-4-one typically involves the cyclization of appropriate precursors. One common method includes the acylation of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid (CF3SO3H) . Another approach involves the reduction of oximes in the presence of boron trifluoride etherate (BF3·OEt2) and a boron hydride-dimethyl sulfide complex .

Industrial Production Methods: While specific industrial production methods for 2,3,4,5-tetrahydro-1-benzoxepin-4-one are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. This includes the use of continuous flow reactors and advanced separation techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 2,3,4,5-Tetrahydro-1-benzoxepin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxepin ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Comparación Con Compuestos Similares

Uniqueness: 2,3,4,5-Tetrahydro-1-benzoxepin-4-one is unique due to its specific ring structure incorporating oxygen, which imparts distinct chemical and biological properties

Actividad Biológica

2,3,4,5-Tetrahydro-1-benzoxepin-4-one (CAS: 21503-01-5) is a heterocyclic organic compound with a unique seven-membered ring structure incorporating a benzene ring fused to an oxepin ring. This compound has garnered interest due to its potential biological activities, including antimicrobial and central nervous system effects. The following sections provide a detailed overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H10O2
  • Molecular Weight : 162.19 g/mol
  • Structural Features : The compound features a ketone functional group that contributes to its chemical reactivity and potential biological properties.

1. Antimicrobial Properties

Research indicates that 2,3,4,5-tetrahydro-1-benzoxepin-4-one may exhibit antimicrobial effects against various pathogens. Specific studies have shown its efficacy in inhibiting the growth of certain bacteria and fungi, although the exact mechanisms remain under investigation.

2. Central Nervous System Effects

Pharmacological studies have suggested that derivatives of this compound may influence the central nervous system. For instance, related compounds have demonstrated activity in animal models, indicating potential anxiolytic or sedative effects .

3. Hypotensive Activity

A novel series of compounds related to benzoxepins has shown hypotensive activity in preclinical studies. These compounds act as alpha blockers with peripheral and central activities, which could be relevant for treating hypertension .

The biological activities of 2,3,4,5-tetrahydro-1-benzoxepin-4-one are believed to stem from its ability to interact with various biomolecules, including enzymes and receptors. Research into its pharmacokinetics is ongoing to elucidate how it is metabolized and excreted in biological systems .

Comparative Analysis with Related Compounds

To better understand the unique properties of 2,3,4,5-tetrahydro-1-benzoxepin-4-one, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Properties
1,2,4,5-Tetrahydro-3H-2-benzazepin-3-oneSimilar fused ring structureDifferent biological activities
2,3,4,5-Tetrahydro-1-benzoxepineLacks the ketone groupAlters chemical reactivity
3-Phenylpropan-1-amine derivativesSimilar synthetic routesVariations in final product structure

This table illustrates how the presence of the ketone group in 2,3,4,5-tetrahydro-1-benzoxepin-4-one may impart distinct biological activities compared to related compounds.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Study : A laboratory study tested the antimicrobial efficacy of synthesized derivatives against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones for certain derivatives.
  • CNS Activity : In a mouse model study examining the effects on anxiety-like behavior using an elevated plus maze test, derivatives demonstrated reduced anxiety levels compared to controls .

Propiedades

IUPAC Name

3,5-dihydro-2H-1-benzoxepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-9-5-6-12-10-4-2-1-3-8(10)7-9/h1-4H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFXIYXBEEPNZRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 4-chromanone (9.54 g, 64.3 mmol) in diethyl ether at 0° C. was slowly added boron trifluoride diethyl etherate (16.3 ml, 128.6 mmol), followed by the dropwise addition of 2M TMSCHN2 in diethyl ether. The mixture was allowed to stir for 1 hour at 0° C. before diluting with sat. sodium bicarbonate solution and diethyl ether. The organic phase was dried, concentrated, and purified on silica to give 2,3-dihydro-5H-benzo[b]oxepin-4-one.
Quantity
9.54 g
Type
reactant
Reaction Step One
Quantity
16.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of 4-chromanone (1 eq, 16.8 mmol, 2.5 g) in anhydrous diethyl ether (70 ml) at 0° C., boron trifluoride diethyl etherate (1.1 eq, 18.6 mmol, 2.4 ml) was added dropwise followed by the dropwise addition of 2M TMS diazomethane in ether (1.1 eq, 18.6 mmol, 9.2 ml), and stirred at 0° C. under N2 for 1 hr. Saturated NaHCO3 aq was carefully added (100 ml) and the reaction extracted into diethyl ether, the organic layer was then washed with water before drying over MgSO4, filtering and absorbing onto silica. The crude material was then purified on the ISCO companion system running a gradient from 0% ethyl acetate/petrol to 20% ethyl acetate/petrol. This gave 2,3-dihydro-5H-benzo[b]oxepin-4-one as a yellow oil (1.15 g, yield 42%).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
9.2 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.